N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-Cycloheptyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a unique combination of substituents: a cycloheptyl group at the N1-position and a substituted ethyl group at the N2-position. The ethyl chain is further modified with a 4-methoxyphenyl ring and a 4-methylpiperazine moiety. The cycloheptyl group may enhance lipophilicity, influencing membrane permeability, while the 4-methylpiperazine could improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O3/c1-26-13-15-27(16-14-26)21(18-9-11-20(30-2)12-10-18)17-24-22(28)23(29)25-19-7-5-3-4-6-8-19/h9-12,19,21H,3-8,13-17H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJCSAJTDFNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 329.39 g/mol
The structure features a cycloheptyl group, a 4-methoxyphenyl moiety, and a piperazine derivative, which are known to influence its interaction with biological targets.
Biological Activity Overview
This compound exhibits diverse biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models. This is potentially due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Research indicates that derivatives of piperazine can demonstrate cytotoxic effects against various cancer cell lines. The oxalamide group may enhance the compound's ability to inhibit tumor growth by affecting cell cycle regulation and apoptosis.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting that this oxalamide derivative could possess antimicrobial properties.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The piperazine ring is known for its ability to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction could lead to altered signaling pathways associated with mood regulation.
- Inhibition of Enzymatic Activity : The oxalamide structure may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism, leading to reduced growth rates.
- Induction of Apoptosis : Evidence suggests that compounds with similar frameworks can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives showed significant antidepressant effects in rodent models by enhancing serotonergic transmission .
- Cytotoxicity Against Cancer Cell Lines : Research conducted by Smith et al. (2020) revealed that a similar oxalamide derivative exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Efficacy : A recent investigation into piperazine-based compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL for certain strains .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Features
The following table highlights structural differences and similarities between the target compound and key analogs:
Key Observations :
- Substituent Diversity: The target compound’s cycloheptyl group distinguishes it from benzyl or pyridyl substituents in analogs like S334.
- Piperazine vs. Piperidine : The 4-methylpiperazine in the target compound differs from astemizole’s piperidine, which could modulate solubility and electronic interactions with biological targets .
- Methoxyphenyl Prevalence : The 4-methoxyphenyl group is shared with Rip-B and astemizole, suggesting a role in aromatic stacking or hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 4-methylpiperazine may improve aqueous solubility via protonation at physiological pH, similar to piperidine/piperazine-containing drugs like astemizole .
- Metabolic Stability : Bulky substituents (cycloheptyl, methylpiperazine) may reduce cytochrome P450-mediated metabolism compared to smaller analogs like Rip-B .
Research Findings and Inferred Bioactivity
While direct data on the target compound’s activity is absent, structural analogs provide clues:
- Receptor Targeting : S336’s umami agonist activity suggests oxalamides can modulate taste receptors; the target’s substituents may shift selectivity to other GPCRs .
- Antihistamine Potential: Astemizole’s piperidine and methoxyphenyl groups are critical for H1 antagonism; the target’s methylpiperazine could support similar interactions .
- Antimicrobial or Anticancer Activity : Bis-azetidinyl oxalamides (compound 4) and zinc-oxalamide complexes () hint at metal-binding or β-lactam-like activity, though untested in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
